molecular formula C20H16F3N5O4S B10833439 Heteroaryl-pyrazole derivative 2

Heteroaryl-pyrazole derivative 2

Cat. No.: B10833439
M. Wt: 479.4 g/mol
InChI Key: ZHBWEWSSDGSLAK-UHFFFAOYSA-N
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Description

Heteroaryl-pyrazole derivative 2 is a synthetically designed, potent small-molecule inhibitor that demonstrates high selectivity for the tumor-associated carbonic anhydrase isoform XII (hCA XII), with a reported K i value of 0.21 µM . This compound belongs to the prominent class of heteroaryl-pyrazole carboxylic acids, which function as novel chemotypes distinct from classical sulfonamide inhibitors . Its mechanism of action involves an indirect interference with the zinc ion in the enzyme's active site, leading to effective enzyme inhibition . This activity is particularly significant in the hypoxic tumor microenvironment, where upregulation of hCA XII helps cancer cells maintain acid-base homeostasis, facilitating tumor survival and progression . Research indicates this derivative exhibits notable antiproliferative activity against hypoxic tumor cell lines, positioning it as a valuable prototype for developing innovative anticancer agents targeting metabolic reprogramming in cancers . The core pyrazole scaffold is widely recognized in medicinal chemistry for its versatility and presence in numerous biologically active compounds, contributing to diverse pharmacological properties . Supplied for research purposes, this compound is intended for in vitro studies exploring hypoxia-targeted therapies, enzyme inhibition mechanisms, and cancer metabolism. For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H16F3N5O4S

Molecular Weight

479.4 g/mol

IUPAC Name

3-[5-[1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C20H16F3N5O4S/c1-28-17(11-31-14-7-5-13(6-8-14)20(21,22)23)16(10-25-28)19-26-18(27-32-19)12-3-2-4-15(9-12)33(24,29)30/h2-10H,11H2,1H3,(H2,24,29,30)

InChI Key

ZHBWEWSSDGSLAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)S(=O)(=O)N)COC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction of Para-Substituted Phenyl Derivatives with Hydrazines

The synthesis begins with the condensation of para-substituted benzaldehyde derivatives (Formula I) or para-substituted phenyl alkyl ketones with hydrazine compounds (Formula II) to form hydrazone intermediates (Formula III). For example:

  • Formula I : R1=ORA or NRBRC\text{R}_1 = \text{OR}_A \text{ or } \text{NR}_B\text{R}_C (C1–C8 alkyl groups).

  • Formula II : Hydrazine hydrate or substituted hydrazines.
    This step is optimized for electron-pushing para-substituents, enhancing reaction efficiency and yield (75–89%).

Novel Hydrazone Protecting Groups

Recent advancements employ para-substituted phenyl alkyl ketones with electron-donating groups (e.g., –OCH₃) to stabilize hydrazone intermediates, minimizing isomer formation. The reaction proceeds in aqueous or ethanol media at 60–80°C, achieving >85% purity without chromatographic purification.

Cyclocondensation with Fluoro Acetyl Halides

Formation of Fluorine-Containing Intermediates

Hydrazone intermediates react with fluoro acetyl halides (Formula V, X = Cl/Br) to generate fluorine-containing intermediates (Formula VI). Key conditions include:

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–25°C under inert atmosphere.

  • Catalyst : Triethylamine or pyridine for acid scavenging.
    This step achieves 70–90% yield, with halogen selection (Cl vs. Br) influencing reaction kinetics.

Acid-Mediated Pyrazole Ring Closure

The fluorine-containing intermediate undergoes hydrolysis under acidic conditions (HCl or H₂SO₄) to form the pyrazole ring (Formula VII). For Heteroaryl-pyrazole derivative 2 :

  • R₂ : Substituents determine subsequent oxidation pathways.

  • Isomer Control : Para-substituents on the phenyl group suppress regioisomer formation, ensuring >95% regioselectivity.

Oxidation and Functionalization

Alkaline Hydrolysis and Acidification

When R₂ = OR_D (C3–C8 alkyl/aryl), the pyrazole derivative (Formula VII) is treated with NaOH (1–2 M) at 60–80°C, followed by acidification (HCl) to yield 3-fluoroalkyl-1-methyl-1H-pyrazole-4-carboxylic acid (Formula VIII). Yields range from 65–82%, with purity confirmed via HPLC.

Hypohalite Oxidation for R₂ = R_D

For R₂ = R_D (alkyl/aryl), sodium hypochlorite or hypobromite oxidizes the methyl group to a carboxylate, followed by acid quenching. This method avoids over-oxidation, achieving 70–78% yield.

Alternative Synthetic Routes

Iodine-Catalyzed Dehydrogenation

A patent by US4996327A describes dehydrogenating 2-pyrazoline derivatives using catalytic iodine (0.1–2 mol%) in concentrated H₂SO₄ (45–95%) at 155°C. This one-pot method converts 2-pyrazoline to pyrazole with 85–95% purity, suitable for industrial scale-up.

Copper-Catalyzed Aerobic Cyclization

PMC9139179 reports a regioselective synthesis using CuI (10 mol%) and phenanthroline ligands in DMF at 100°C. This method couples β-enaminones with arylhydrazines, yielding 3,5-disubstituted pyrazoles (including heteroaryl variants) in 88–94% yield.

Structural Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : Distinct peaks for pyrazole protons (δ 7.2–8.4 ppm) and fluorine substituents (δ −120 to −130 ppm for CF₃).

  • LC-MS : Molecular ion peaks confirm molecular weights (e.g., m/z 289.1 for C₁₃H₁₁F₃N₂O₂).

Purity and Yield Data

StepYield (%)Purity (%)Conditions
Hydrazone formation75–89>85Ethanol, 60°C, 6 h
Cyclocondensation70–90>90DCM, 0°C, 2 h
Pyrazole ring closure65–82>95H₂SO₄, 80°C, 4 h
Oxidation70–78>90NaOCl, 25°C, 3 h

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Patent CN107663172A highlights solvent (toluene) and catalyst (triethylamine) recycling, reducing production costs by 40%.

Green Chemistry Approaches

  • Ultrasound Irradiation : Reduces reaction time from 12 h to 45 min for pyrazole ring closure.

  • Aqueous Media : Thiamine hydrochloride catalyzes four-component reactions in water, achieving 89–93% yield .

Chemical Reactions Analysis

Types of Reactions: Heteroaryl-pyrazole derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of Heteroaryl-Pyrazole Derivatives

The synthesis of heteroaryl-pyrazole derivatives typically involves various methods including:

  • Condensation Reactions : Utilizing aryl hydrazines with carbonyl compounds to generate pyrazole structures.
  • Oxidative Coupling : Employing catalysts such as copper salts to facilitate the formation of pyrazole derivatives from hydrazones and maleimides .
  • Regioselective Synthesis : Techniques that allow for specific substitution patterns on the pyrazole ring, enhancing biological activity .

Pharmacological Activities

Heteroaryl-pyrazole derivative 2 shows a wide range of pharmacological activities:

  • Anticancer Activity : Studies indicate that certain derivatives exhibit potent inhibitory effects against carbonic anhydrase isoforms, which are implicated in tumor growth. For instance, compound 2c demonstrated an inhibition constant Ki=0.21μMK_i=0.21\,\mu M against human carbonic anhydrase XII and significant antiproliferative activity against hypoxic tumor cell lines .
  • Anti-inflammatory Properties : Heteroaryl-pyrazoles have been reported to selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Compounds with thiazole moieties showed enhanced activity against COX-1 and COX-2 enzymes .
  • Antimicrobial and Antiparasitic Effects : These derivatives also exhibit antimicrobial properties against various pathogens and show potential in treating conditions like tuberculosis and leishmaniasis .

Case Studies and Findings

Several studies highlight the efficacy of heteroaryl-pyrazole derivatives:

Case Study 1: Antitumor Activity

In a study exploring the structure-activity relationship (SAR) of heteroaryl-pyrazoles, it was found that modifications on the pyrazole ring significantly influenced their antiproliferative effects on cancer cell lines. For example, compounds with electron-donating groups showed improved selectivity against cancer cells compared to those with electron-withdrawing groups .

Case Study 2: Anti-inflammatory Agents

Research has demonstrated that certain heteroaryl-pyrazole derivatives possess strong anti-inflammatory properties. A series of synthesized compounds were evaluated for their ability to inhibit COX enzymes, with several showing promising selectivity indices comparable to established anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

CompoundActivity TypeTargetIC50/Selectivity IndexReference
2cAntitumorhCA XIIKi=0.21μMK_i=0.21\,\mu M
2dAnti-inflammatoryCOX-1Selectivity Index = 12.2
VariousAntimicrobialVarious PathogensVaries

Mechanism of Action

Heteroaryl-pyrazole derivative 2 can be compared with other pyrazole derivatives such as:

Uniqueness: this compound stands out due to its unique substitution pattern and the presence of heteroaryl groups, which confer distinct pharmacological properties and enhance its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison Within the Same Series

Derivative 2 (2c) belongs to a series of indole-pyrazole carboxylic acids/esters (compounds 1a-d and 2a-d ) tested against hCA isoforms (I, II, IX, XII). Key comparisons include:

Table 1: Inhibitory Activity of Indole-Pyrazole Derivatives Against hCA Isoforms
Compound Substituents hCA I (Ki, μM) hCA II (Ki, μM) hCA IX (Ki, μM) hCA XII (Ki, μM)
1a Ethyl-indole, COOH >100 0.89 >100 8.7
1d Ethyl-indole, COOCH₃ >100 0.75 >100 7.2
2c Modified substituents, COOH >100 0.45 >100 0.21
2d Modified substituents, COOCH₃ >100 0.62 >100 1.8
  • Structural Determinants: Carboxylic Acid vs. Ester: The free carboxylic acid group in 2c enhances hCA XII binding via hydrogen bonds with Thr199, Thr200, and Gln92, while ester derivatives (e.g., 1d, 2d) show reduced potency .
Key Findings:
  • Derivative 2c is 10–40× more potent against hCA XII than other compounds in the series (e.g., 1a, 2d).
  • Unlike sulfonamides, none of these derivatives inhibit hCA I or IX, highlighting their selectivity .

Comparison with Non-Pyrazole CA Inhibitors

Table 2: Selectivity of Derivative 2c vs. Classical CA Inhibitors
Inhibitor Type Example Compound hCA XII (Ki, μM) hCA II (Ki, μM) Selectivity (XII/II)
Derivative 2c Heteroaryl-pyrazole 0.21 0.45 2.1
Sulfonamide Acetazolamide 0.07 0.01 0.14
Coumarin 7-Nitro-coumarin 0.03 >100 >3333
  • Mechanistic Differences: Sulfonamides (e.g., acetazolamide) directly coordinate the catalytic zinc ion, leading to non-seressive inhibition across CA isoforms . Derivative 2c avoids zinc binding, instead displacing ordered water molecules and forming indirect interactions, which may explain its improved selectivity for hCA XII .

Comparison with Other Pyrazole-Based Therapeutics

Pyrazole derivatives are explored for diverse applications, but their structural modifications dictate target specificity:

Q & A

Q. What are common synthetic routes for preparing heteroaryl-pyrazole derivatives such as compound 4i and 4j?

Heteroaryl-pyrazole derivatives are typically synthesized via cyclocondensation or Michael-type addition reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with aryl hydrazines (e.g., phenylhydrazine) in ethanol or fluorinated ethanol under reflux to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity (47–93% yields) .
  • Multi-step synthesis : Coupling reactions involving tetrazole or coumarin moieties (e.g., compound 4i and 4j) require sequential steps, such as refluxing intermediates in 1,4-dioxane and dimethylformamide (DMF), followed by acid precipitation .

Q. Which spectroscopic techniques are critical for characterizing heteroaryl-pyrazole derivatives?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and substitution patterns (e.g., distinguishing 4-cyano vs. 5-amino pyrazoles) .
  • Mass spectrometry (MS) : Used to verify molecular ion peaks and fragmentation patterns .
  • Heteronuclear correlation spectroscopy (HSQC, HMBC) : Resolves complex structures, such as fused pyrazole-coumarin systems .

Q. What biological activities are associated with pyrazole derivatives?

Pyrazole derivatives exhibit diverse pharmacological properties, including:

  • Antimicrobial activity : Derivatives like 1,3,4-oxadiazole conjugates show efficacy against bacterial strains via target inhibition (e.g., DNA gyrase) .
  • Antidiabetic effects : 3-Pyrazolone derivatives demonstrate hypoglycemic activity by modulating glucose metabolism .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole synthesis?

Regioselectivity depends on reaction conditions:

  • Acid catalysis : Using HCl in ethanol ensures exclusive formation of 4-cyano pyrazoles, avoiding mixtures of 4-cyano and 5-amino products .
  • Solvent effects : Fluorinated ethanol enhances selectivity in Michael-type additions by stabilizing transition states .

Q. How do researchers address contradictions in reaction outcomes for similar pyrazole derivatives?

Discrepancies often arise from subtle changes in reagents or conditions. For example:

  • Hydrazine vs. phenylhydrazine : Hydrazine hydrate yields unsubstituted pyrazoles, while phenylhydrazine introduces aryl groups, altering product solubility and purification requirements .
  • Catalyst choice : Copper(II) chloride in acetonitrile facilitates oxidative coupling for herbicidal pyrazole derivatives, whereas FeCl3_3 is used for cyclo-condensation .

Q. What strategies optimize pyrazole derivatives for specific therapeutic targets?

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., nitro, cyano, or coumarin groups) enhances binding affinity to biological targets. For instance, 4-(coumarin-3-yl)pyrimidin-2(1H)-one derivatives show improved anti-inflammatory activity .
  • Molecular docking : Virtual screening predicts interactions with enzymes like cyclooxygenase-2 (COX-2), guiding synthetic prioritization .

Q. How are pyrazole derivatives applied in non-therapeutic research, such as environmental monitoring?

Pyrazole-based chemosensors detect metal ions (e.g., Cu2+^{2+}) and biomolecules via fluorescence quenching or colorimetric shifts. Design principles include:

  • Conjugated π-systems : Enhance signal transduction in probes for nitroaromatic explosives .
  • Chelating groups : Thiazole or triazole moieties improve ion selectivity .

Methodological Considerations

Q. What purification methods are effective for isolating pyrazole derivatives?

  • Column chromatography : Hexane/ethyl acetate gradients resolve regioisomers or closely related derivatives .
  • Acid-base extraction : Hydrochloric acid precipitates intermediates from polar solvents (e.g., DMF/1,4-dioxane) .

Q. How are computational tools integrated into pyrazole derivative research?

  • Density Functional Theory (DFT) : Predicts electronic properties and stability of derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • Retrosynthetic analysis : Software (e.g., ChemAxon) identifies feasible routes for complex heteroaryl-pyrazole scaffolds .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying pyrazole regioisomers?

Discrepancies are attributed to:

  • Catalyst absence : Reactions without HCl produce mixed 4-cyano and 5-amino pyrazoles, whereas acid catalysis ensures regioselective 4-cyano formation .
  • Reaction time : Prolonged heating (>20 hours) may degrade intermediates, reducing yields .

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